DIMETHICONOL ISOSTEARATE DIMETHICONOL ISOSTEARATE
Brand Name: Vulcanchem
CAS No.: 133448-14-3
VCID: VC0162382
InChI: InChI=1S/C26H52O2S2/c1-24(2)18-14-12-10-8-6-5-7-9-11-13-15-19-25(20-16-22-29-3)26(27)28-21-17-23-30-4/h24-25H,5-23H2,1-4H3
SMILES: CC(C)CCCCCCCCCCCCCC(CCCSC)C(=O)OCCCSC
Molecular Formula: C26H52O2S2
Molecular Weight: 460.82

DIMETHICONOL ISOSTEARATE

CAS No.: 133448-14-3

Cat. No.: VC0162382

Molecular Formula: C26H52O2S2

Molecular Weight: 460.82

* For research use only. Not for human or veterinary use.

DIMETHICONOL ISOSTEARATE - 133448-14-3

Specification

CAS No. 133448-14-3
Molecular Formula C26H52O2S2
Molecular Weight 460.82
IUPAC Name 3-methylsulfanylpropyl 16-methyl-2-(3-methylsulfanylpropyl)heptadecanoate
Standard InChI InChI=1S/C26H52O2S2/c1-24(2)18-14-12-10-8-6-5-7-9-11-13-15-19-25(20-16-22-29-3)26(27)28-21-17-23-30-4/h24-25H,5-23H2,1-4H3
Standard InChI Key MFLBUSKGHPXDAM-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCCCCC(CCCSC)C(=O)OCCCSC

Introduction

CHEMICAL IDENTITY AND STRUCTURE

Dimethiconol isostearate (CAS No. 133448-14-3) is an ester formed from the reaction between dimethiconol and isostearic acid . The parent compound, dimethiconol, is a dimethyl siloxane terminated with hydroxyl groups, differing from the more common dimethicone in that it has terminal hydroxyl (-OH) groups rather than trimethylsiloxy groups . These hydroxyl groups provide reactive sites for esterification with fatty acids such as isostearic acid.

The chemical structure consists of:

  • A siloxane backbone (polymeric chains of dimethylsiloxy monomers)

  • Terminal positions esterified with isostearic acid

  • End-capped homopolymer configuration

Structurally, dimethiconol isostearate belongs to a family of "end-capped homopolymers" where polymer chains made from dimethyl siloxyl monomers have each end of the polymer chain capped with an ester side chain .

SYNTHESIS AND MANUFACTURING

The synthesis of dimethiconol isostearate involves a reaction between dimethiconol and isostearic acid. The typical manufacturing process consists of two primary stages:

  • Production of the base dimethiconol polymer through:

    • Polymerization of dimethyl cyclics

    • End-capping with hydroxyl groups

    • Catalyst neutralization

  • Esterification reaction:

    • The terminal hydroxyl (SiOH) groups of dimethiconol react with isostearic acid

    • Formation of ester bonds at the terminal positions

    • Purification of the final product

This process is similar to that employed for other dimethiconol esters, such as dimethiconol stearate . Manufacturing quality parameters typically include control of molecular weight distribution, viscosity, and residual monomer content.

FUNCTIONS AND APPLICATIONS

Dimethiconol isostearate serves multiple functions in cosmetic formulations, similar to other dimethiconol derivatives but with specific properties attributed to the isostearic acid component.

Functional Classification

The primary functions of dimethiconol isostearate in cosmetic products include:

  • Skin conditioning agent - emollient: Softens and smoothes the skin

  • Skin conditioning agent - occlusive: Helps reduce transepidermal water loss

  • Hair conditioning agent: Improves manageability and feel of hair

Applications in Personal Care Products

Dimethiconol isostearate is incorporated into various personal care formulations, including:

  • Facial creams and moisturizers

  • Body lotions and butters

  • Hair care products (conditioners, styling products)

  • Color cosmetics

  • Sun care products

The compound's popularity in these applications stems from its ability to provide a non-greasy, silky feel while improving the spreadability and texture of formulations .

COMPARISON WITH RELATED COMPOUNDS

Dimethiconol isostearate shares structural similarities with other dimethiconol esters but differs in specific properties due to the isostearic acid component.

Comparison with Dimethiconol Stearate

PropertyDimethiconol IsostearateDimethiconol Stearate
CAS Number133448-14-3130169-63-0
Fatty Acid ComponentIsostearic acid (branched C18)Stearic acid (straight-chain C18)
AppearanceSimilar to dimethiconol stearateSoft creamy off-white paste with fatty odor
Water SolubilityLowLow (<6.0 × 10⁻⁴ g/L)
FunctionsSkin conditioning, emollientSkin conditioning, emollient
Safety ProfileConsidered safe as usedConsidered safe as used

Sources:

Advantages Compared to Other Silicones

The branched structure of isostearic acid in dimethiconol isostearate likely confers certain advantages:

  • Potentially enhanced spreadability compared to straight-chain fatty acid esters

  • Possible improved stability in certain formulation types

  • Potentially different tactile properties and skin feel

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